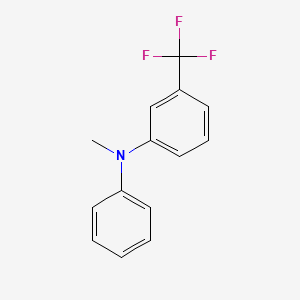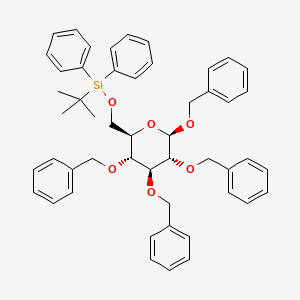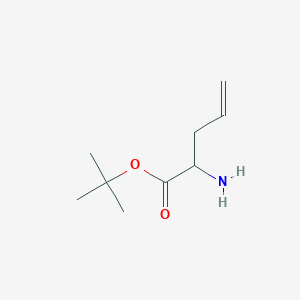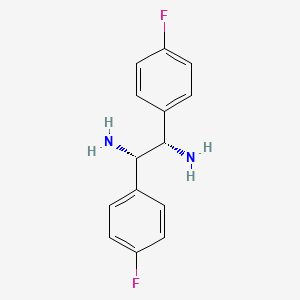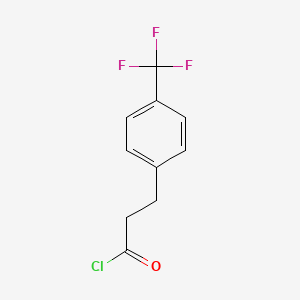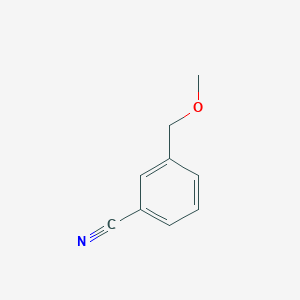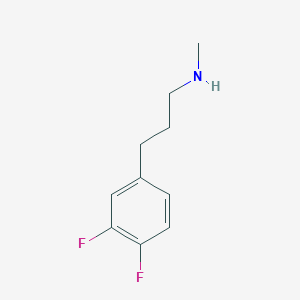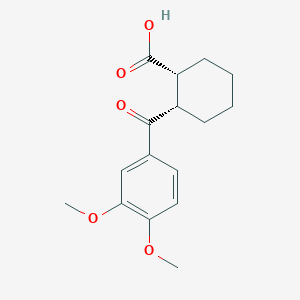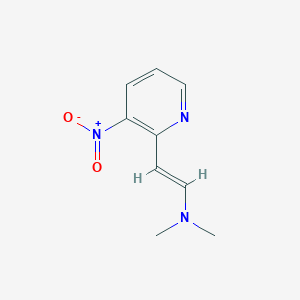
(E)-N,N-二甲基-2-(3-硝基吡啶-2-基)乙烯胺
描述
(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗纤维化活性
该化合物已被研究用于其潜在的抗纤维化特性。纤维化是一种以过度组织瘢痕为特征的病理状况。 在一项研究中,该化合物的衍生物通过抑制细胞培养中胶原蛋白和羟脯氨酸的表达而表现出显著的抗纤维化活性,这为开发新型抗纤维化药物提供了可行的途径 .
杂环化合物的合成
吡啶基乙烯胺结构可作为合成新型杂环化合物的先驱。 这些化合物在药物化学中至关重要,用于创建具有潜在生物活性的分子库,包括抗菌、抗病毒和抗肿瘤特性 .
药理学研究
由于其结构与已知的药理活性化合物相似,(E)-N,N-二甲基-2-(3-硝基吡啶-2-基)乙烯胺是药理学研究中宝贵的支架。 它可用于合成各种衍生物,这些衍生物可用于筛选各种生物活性 .
化学生物学
在化学生物学中,该化合物可用于研究小分子与生物系统的相互作用。 其可修饰性使研究人员能够在分子水平上探索结构变化的生物学意义 .
材料科学
硝基吡啶基可以作为配位化学中的配体,这在材料科学中是基础性的,用于创建具有特定性质的复杂结构。 这可以导致开发用于电子、催化和光子学的新材料.
有机合成方法学
作为有机合成中的中间体,(E)-N,N-二甲基-2-(3-硝基吡啶-2-基)乙烯胺可用于各种合成路线来构建复杂的有机分子。 其在反应中的多功能性使其成为有机化学家的宝贵工具.
药物发现
该化合物的可修饰结构使其成为药物发现计划的候选药物。 通过连接不同的官能团,研究人员可以创建各种分子来测试其治疗潜力 .
分析化学
在分析化学中,(E)-N,N-二甲基-2-(3-硝基吡啶-2-基)乙烯胺可作为各种分析技术的标准品或试剂,用于定量或检测其他物质的存在.
属性
IUPAC Name |
(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-11(2)7-5-8-9(12(13)14)4-3-6-10-8/h3-7H,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSUTXCBSMADJU-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
